molecular formula C19H18O5S B2735727 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 1923108-04-6

8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2735727
CAS No.: 1923108-04-6
M. Wt: 358.41
InChI Key: OYOZBINRVSVOBE-UHFFFAOYSA-N
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Description

8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H18O5S and a molecular weight of 358.42 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties could be due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .

Comparison with Similar Compounds

8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-ethoxy-3-(4-ethylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-3-13-8-10-15(11-9-13)25(21,22)17-12-14-6-5-7-16(23-4-2)18(14)24-19(17)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOZBINRVSVOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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